molecular formula C21H24N4OS2 B2447271 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207039-43-7

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2447271
CAS RN: 1207039-43-7
M. Wt: 412.57
InChI Key: NVIGDHKCJVOUMV-UHFFFAOYSA-N
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Description

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4OS2 and its molecular weight is 412.57. The purity is usually 95%.
BenchChem offers high-quality 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

  • The compound has been noted for its importance in the synthesis of heterocyclic systems. It serves as an intermediate for the creation of various synthetically useful and novel heterocyclic compounds. This is crucial in the field of medicinal chemistry, where heterocycles play a fundamental role in drug discovery and development (Gouda et al., 2015).

Anticancer Activities

  • While the specific compound isn't directly mentioned, its structural similarities to other compounds in the field suggest potential in anticancer research. Compounds with similar structures have shown effectiveness in inducing apoptosis, disrupting mitochondrial membrane potential, and generating reactive oxygen species in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).

Molecular Docking in Drug Discovery

  • The compound's potential for molecular docking simulation makes it significant in drug discovery, particularly for conditions like non-small cell lung carcinoma (NSCLC). Molecular docking helps in identifying drug candidates with inhibitory activity against specific targets like the epidermal growth factor receptor (EGFR), which is crucial in NSCLC treatment (Hidayat et al., 2022).

Hepatoprotective Activity

  • Similarly structured compounds have been recognized for their hepatoprotective activity, protecting the liver from various toxic substances. The mechanisms involve antioxidant, anti-inflammatory, anti-apoptotic activities, and modulation of enzymes like CYP2E1 (Pingili et al., 2020).

Hypoxia Imaging in High-Grade Glioma

  • Research on radiotracers for hypoxia imaging, relevant in high-grade gliomas, might also be pertinent considering the structural features of the compound. Tracers like 18F-FAZA have shown promise due to improved biodistribution and enhanced tumor-to-background ratio, a concept potentially relevant to the compound (Quartuccio et al., 2020).

Psychiatric Disorders

  • Studies have investigated the utility of compounds structurally similar to the subject compound in psychiatric disorders, exploring their role in modulating neurological pathways, including glutamate and dopamine dysregulation, oxidative stress, and inflammation (Deepmala et al., 2015).

properties

IUPAC Name

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS2/c1-15-13-27-20(23-15)24-19(26)14-28-21-22-12-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGDHKCJVOUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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